Cas no 40813-98-7 (Benzenamine,2-ethyl-4,6-dimethyl-)

Benzenamine, 2-ethyl-4,6-dimethyl-, is a substituted aniline derivative characterized by its ethyl and methyl functional groups at the 2, 4, and 6 positions of the benzene ring. This structural configuration enhances its stability and influences its reactivity, making it a valuable intermediate in organic synthesis, particularly for the production of dyes, pharmaceuticals, and agrochemicals. The compound's defined substitution pattern allows for selective functionalization, offering precise control in complex chemical transformations. Its moderate solubility in organic solvents and predictable reactivity profile make it a reliable reagent for industrial and research applications requiring tailored aromatic amine derivatives.
Benzenamine,2-ethyl-4,6-dimethyl- structure
40813-98-7 structure
Product Name:Benzenamine,2-ethyl-4,6-dimethyl-
CAS No:40813-98-7
MF:C10H15N
MW:149.232802629471
MDL:MFCD09909631
CID:333589
PubChem ID:142495
Update Time:2025-06-08

Benzenamine,2-ethyl-4,6-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,2-ethyl-4,6-dimethyl-
    • 2-Ethyl-4,6-dimethylaniline
    • 2,4-dimethyl-6-ethylaniline
    • 2,4-dimethyl-6-ethyl-aniline
    • 2,4-Xylidine, 6-ethyl-
    • 2-Aethyl-4,6-dimethyl-anilin
    • 2-ethyl-4,6-dimethyl-aniline
    • 4-Amino-1.3-dimethyl-5-aethyl-benzol
    • 6-Ethyl-2,4-xylidine
    • AG-F-44925
    • CTK4I3817
    • SureCN2038792
    • 2-Ethyl-4,6-dimethyl-phenylamine
    • SB37090
    • AKOS006311811
    • VBOWSMQIENLDDN-UHFFFAOYSA-N
    • 2-Ethyl-4,6-dimethylbenzenamine
    • DTXSID50193799
    • MFCD09909631
    • CS-0340985
    • 40813-98-7
    • SCHEMBL2038792
    • DB-164351
    • MDL: MFCD09909631
    • Inchi: 1S/C10H15N/c1-4-9-6-7(2)5-8(3)10(9)11/h5-6H,4,11H2,1-3H3
    • InChI Key: VBOWSMQIENLDDN-UHFFFAOYSA-N
    • SMILES: NC1C(C)=CC(C)=CC=1CC

Computed Properties

  • Exact Mass: 149.12055
  • Monoisotopic Mass: 149.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 0.95
  • Boiling Point: 244.6°Cat760mmHg
  • Flash Point: 104.2°C
  • Refractive Index: 1.545
  • PSA: 26.02

Benzenamine,2-ethyl-4,6-dimethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
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abcr
AB491256-250 mg
2-Ethyl-4,6-dimethylbenzenamine; .
40813-98-7
250MG
€734.60 2023-02-02
abcr
AB491256-500 mg
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abcr
AB491256-1 g
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€1,132.40 2022-07-29
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
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JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
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Benzenamine,2-ethyl-4,6-dimethyl- Suppliers

Amadis Chemical Company Limited
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(CAS:40813-98-7)Benzenamine,2-ethyl-4,6-dimethyl-
Order Number:A1037163
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:00
Price ($):624.0
Email:sales@amadischem.com

Additional information on Benzenamine,2-ethyl-4,6-dimethyl-

Recent Advances in the Study of Benzenamine,2-ethyl-4,6-dimethyl- (CAS: 40813-98-7) in Chemical Biology and Pharmaceutical Research

The compound Benzenamine,2-ethyl-4,6-dimethyl- (CAS: 40813-98-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. This research briefing aims to synthesize the latest findings related to this compound, highlighting its chemical properties, biological activities, and emerging roles in medicinal chemistry.

Recent studies have focused on the structural elucidation and synthesis optimization of Benzenamine,2-ethyl-4,6-dimethyl-. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its molecular configuration and purity. These efforts are critical for ensuring reproducibility in pharmacological studies and industrial-scale production.

In the realm of biological activity, preliminary in vitro assays have demonstrated that Benzenamine,2-ethyl-4,6-dimethyl- exhibits moderate inhibitory effects on specific enzymatic pathways implicated in inflammatory responses. Researchers are particularly interested in its potential as a scaffold for designing novel anti-inflammatory agents, given its favorable pharmacokinetic profile and low cytotoxicity in human cell lines.

Further investigations have explored the compound's interactions with biological macromolecules. Molecular docking simulations suggest that Benzenamine,2-ethyl-4,6-dimethyl- may bind to allosteric sites on certain protein targets, offering a unique mechanism of action distinct from conventional inhibitors. This finding opens new avenues for structure-based drug design and could lead to the development of more selective therapeutics.

From a pharmaceutical development perspective, recent formulation studies have addressed the challenges associated with the compound's solubility and bioavailability. Novel delivery systems, including nanoparticle encapsulation and prodrug approaches, are being tested to enhance its therapeutic potential. These technological advancements could significantly improve the clinical translatability of Benzenamine,2-ethyl-4,6-dimethyl- based therapies.

The safety profile of Benzenamine,2-ethyl-4,6-dimethyl- has been evaluated through comprehensive toxicological studies. While initial results indicate a favorable safety margin, further in vivo studies are necessary to fully assess its long-term effects and potential drug-drug interactions. These studies are particularly important as researchers consider advancing the compound into preclinical development stages.

In conclusion, Benzenamine,2-ethyl-4,6-dimethyl- (CAS: 40813-98-7) represents a promising chemical entity with diverse applications in pharmaceutical research. Its unique structural features and biological activities warrant continued investigation, particularly in the context of developing novel therapeutic agents for inflammatory diseases. Future research directions should focus on optimizing its pharmacological properties and exploring its potential in combination therapies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:40813-98-7)Benzenamine,2-ethyl-4,6-dimethyl-
A1037163
Purity:99%
Quantity:1g
Price ($):624.0
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